(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound characterized by the presence of two fluoromethyl groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and fluoromethylating agents.
Fluoromethylation: The introduction of fluoromethyl groups is achieved through a fluoromethylation reaction. Common reagents for this step include fluoromethyl iodide or fluoromethyl sulfonate.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (4R,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of methyl-substituted dioxolane.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its properties in the development of novel materials.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The dioxolane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
(2R,3S,4R,5R)-2-(fluoromethyl)oxane-3,4,5-triol: A compound with a similar fluoromethyl group but different ring structure.
Methyl (4R,5R)-3-(3,5-dichloro-2,4,6-trimethylphenyl)-5-(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: A compound with a similar dioxolane ring but different substituents.
Uniqueness: (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of fluoromethyl groups and dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C7H12F2O2 |
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Molecular Weight |
166.17 g/mol |
IUPAC Name |
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12F2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
LFHJRQWZIPGXAM-WDSKDSINSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CF)CF)C |
Canonical SMILES |
CC1(OC(C(O1)CF)CF)C |
Origin of Product |
United States |
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